2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide
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Overview
Description
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group, an isobutyl group, and a methyl group attached to a benzenesulfonamide core, which contributes to its unique chemical properties.
Scientific Research Applications
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the ethoxy and isobutyl groups. One common synthetic route includes:
Sulfonation: Benzene is treated with sulfuric acid to introduce the sulfonic acid group.
Substitution: The sulfonic acid group is then converted to a sulfonyl chloride using thionyl chloride.
Amidation: The sulfonyl chloride is reacted with isobutylamine to form the sulfonamide.
Alkylation: Finally, the ethoxy group is introduced via an alkylation reaction using ethyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The ethoxy and isobutyl groups can be substituted under specific conditions, such as nucleophilic substitution reactions using sodium ethoxide or other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium ethoxide, potassium tert-butoxide.
Major products formed from these reactions include sulfone derivatives, amines, and substituted benzenesulfonamides.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
2-ethoxy-N-isobutyl-5-methylbenzenesulfonamide can be compared with other sulfonamides, such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits folic acid synthesis in bacteria.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-17-12-7-6-11(4)8-13(12)18(15,16)14-9-10(2)3/h6-8,10,14H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGXUXGXZIKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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